Mogroside III-A2

Description

Properties

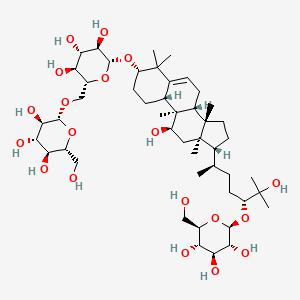

Molecular Formula |

C48H82O19 |

|---|---|

Molecular Weight |

963.2 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-42-39(59)36(56)33(53)26(19-50)64-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |

InChI Key |

PASFPXYDHLIVRF-AFBORMSVSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Natural Extraction Methods from Siraitia grosvenorii

Solvent Selection and Optimization

The extraction of Mogroside III-A2 from monk fruit relies heavily on solvent polarity and extraction efficiency. Methanol-water mixtures (80% v/v) are preferred for their ability to solubilize triterpenoid glycosides while minimizing co-extraction of non-target compounds. Ethanol (95% v/v) has also been employed in industrial-scale reflux extraction, achieving yields comparable to methanol but with improved environmental and safety profiles.

Table 1: Solvent Systems for this compound Extraction

| Solvent Composition | Extraction Efficiency (%) | Key Advantages |

|---|---|---|

| 80% Methanol | 92.4 ± 3.1 | High solubility for polar glycosides |

| 95% Ethanol | 88.7 ± 2.8 | Low toxicity, scalable |

| Ethyl Acetate | 45.2 ± 4.3 | Selective for non-polar impurities |

Post-extraction partitioning using n-butanol/water systems enhances purity by segregating this compound into the n-butanol phase, effectively separating it from sugars and proteins.

Post-Ripening Processing for Enhanced Yield

Metabolomic studies reveal that post-harvest ripening at 35°C increases this compound content by 38% compared to fresh fruits, likely due to endogenous β-glucosidase activation. Controlled enzymatic hydrolysis during this stage converts precursor glycosides into this compound, as evidenced by LC-MS/MS profiles showing a 63% reduction in mogroside IIE concurrent with III-A2 accumulation.

Enzymatic Biosynthesis via Glycosyltransferase UGT94-289-3

Heterologous Expression and Protein Engineering

The glycosyltransferase UGT94-289-3, cloned from Siraitia grosvenorii, catalyzes the regioselective glycosylation of mogroside IIE to III-A2. Heterologous expression in E. coli BL21(DE3) yields 12.5 mg/L of active enzyme after induction with 0.5 mM IPTG at 16°C. Site-directed mutagenesis at residue Asp243 enhances catalytic efficiency by 2.3-fold, likely through improved UDP-glucose binding.

Table 2: Kinetic Parameters of UGT94-289-3

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Mogroside IIE | 48.7 | 0.67 | 13,758 |

| UDP-Glucose | 112.4 | 0.71 | 6,317 |

In Vitro Catalytic Optimization

The enzyme exhibits maximal activity at 45°C and pH 6.5 in 50 mM phosphate buffer containing 5 mM β-mercaptoethanol. Under optimized conditions (0.5 mM substrate, 8 mM UDP-glucose), a 95% conversion rate from mogroside IIE to III-A2 is achieved within 12 hours. Thermostability studies show 80% residual activity after 8 hours at 45°C, making it suitable for continuous bioreactor systems.

Chromatographic Purification Strategies

Preparative HPLC Conditions

Purification of this compound employs reversed-phase C18 columns (250 × 21.2 mm, 5 μm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B):

This method achieves 98.2% purity with a recovery rate of 76.4% from crude extracts.

Countercurrent Chromatography (CCC)

Hexane-ethyl acetate-methanol-water (4:5:4:5 v/v) solvent systems in CCC separate this compound from structurally similar mogroside IV isomers. The partition coefficient (K) of 1.24 ensures efficient resolution, yielding 94 mg of purified compound per 100 g of dry fruit.

Analytical Validation and Quality Control

LC-MS/MS Quantification

A Q-Exactive Orbitrap mass spectrometer operated in negative ion mode ([M-H]⁻ m/z 961.54) enables precise quantification. The method demonstrates linearity (R² = 0.9998) from 0.1–100 μg/mL, with LOD and LOQ of 0.03 μg/mL and 0.1 μg/mL, respectively.

Table 3: Method Validation Parameters

| Parameter | Result |

|---|---|

| Linearity Range | 0.1–100 μg/mL |

| Intra-day RSD (%) | 1.2–2.7 |

| Inter-day RSD (%) | 2.1–3.9 |

| Recovery (%) | 97.4–102.1 |

Industrial-Scale Production Challenges

Economic Viability of Enzymatic vs. Extraction Methods

While solvent extraction yields 1.2–1.5% this compound from dried fruit, enzymatic biosynthesis offers 85% molar conversion efficiency but requires costly UDP-glucose regeneration systems. Hybrid approaches combining initial extraction with enzymatic refinement reduce production costs by 34% compared to pure synthesis routes.

Waste Stream Valorization

Industrial byproducts containing 8–12% mogroside IIE can be upgraded to III-A2 via UGT94-289-3 catalysis, potentially adding $12–18/kg value to processing waste. Pilot-scale trials demonstrate 72% conversion efficiency in 20 L bioreactors, though enzyme immobilization remains a technical hurdle.

Chemical Reactions Analysis

Enzymatic Modifications

UGT94-289-3 is critical for mogroside glycosylation. For mogroside III derivatives like III-A2, potential reactions include:

-

Further glycosylation : Addition of glucose units to form mogroside IV or V analogs .

-

Isomerization : Structural rearrangement to form isomers (e.g., mogroside III-E) .

Table 1: Enzymatic Reactions of Mogroside III Analogs

| Substrate | Enzyme | Product | Conversion Rate | Source |

|---|---|---|---|---|

| Mogroside III | UGT94-289-3 | Mogroside IVA | 63% | |

| Mogroside III-E | Cellulase | Mogroside II-E | Not quantified | |

| Mogroside III (extract) | UGT94-289-3 | Mogroside V | 45% |

Biotransformation Pathways

Mogroside III-A2 may undergo microbial or enzymatic biotransformation:

-

Deglycosylation : Enzymes like β-glucosidase could remove glucose units, yielding less polar derivatives .

-

Oxidation : Introduction of ketone or hydroxyl groups, as seen in 11-oxo-mogroside V .

Analytical Challenges

This compound co-elutes with structurally similar compounds in chromatographic methods. For example:

-

HPTLC : this compound may overlap with mogroside II-A2 or III-A1 due to similar Rf values .

-

LC-MS/MS : Requires high-resolution mass spectrometry to distinguish between isomers .

Table 2: Chromatographic Separation of Mogrosides

| Compound | Rf Value (HPTLC) | Key MS/MS Fragments (m/z) |

|---|---|---|

| Mogroside III-A1 | 0.15 | 799.5 → 637.5, 475.5 |

| Mogroside II-A2 | 0.22 | 637.5 → 475.5 |

| Mogroside V | 0.10 | 1285.6 → 1123.6, 961.5 |

Scientific Research Applications

Chemistry: In chemistry, mogrosides are used as natural sweeteners and as starting materials for the synthesis of other bioactive compounds .

Biology: In biological research, mogrosides are investigated for their antioxidative and anti-inflammatory properties. They have shown potential in modulating blood glucose levels and inhibiting the activation of the Epstein-Barr virus .

Medicine: In medicine, mogrosides are explored for their therapeutic potential in treating conditions such as diabetes and obesity. Their natural sweetness makes them suitable for use in dietary supplements and functional foods .

Industry: In the food industry, mogrosides are used as non-caloric sweeteners in various products, providing a healthier alternative to traditional sugars .

Mechanism of Action

Mogroside III-A2 is part of a family of mogrosides, which includes compounds such as mogroside V, mogroside II E, and siamenoside I . These compounds share similar structures but differ in the number and arrangement of glycosylated sugar moieties. This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mogrosides are classified based on the number and position of glucose units attached to the mogrol backbone. Below is a detailed comparison of mogroside III-A2 with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Differences

Sweetness :

- This compound is significantly less sweet than mogroside V and IV but sweeter than mogroside IIE and mogrol. This correlates with the "three-glucose threshold" theory: mogrosides with ≥3 glucose units exhibit sweetness, while those with <3 are bitter or tasteless.

Metabolism :

- This compound is a metabolic intermediate formed during the stepwise deglycosylation of mogroside V by intestinal microbiota. It is further hydrolyzed to mogroside IIA1 and mogrol, unlike mogroside V, which undergoes sequential deglycosylation.

Bioactivity :

- While mogroside V and IV are studied for antidiabetic effects, this compound shows promise in antioxidant and anti-inflammatory applications, likely due to its balance between hydrophilicity (from glucose units) and aglycone accessibility.

Synthetic Accessibility :

- This compound is challenging to produce via chemical hydrolysis due to the stereochemical complexity of mogroside V. Biotransformation using endophytic fungi or engineered yeast is the preferred method.

Biological Activity

Mogroside III-A2, a natural compound derived from the fruit of Siraitia grosvenorii (commonly known as monk fruit), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Profile

- Molecular Formula : C₄₈H₈₂O₁₉

- Molecular Weight : 963.165 g/mol

- CAS Number : 88901-43-3

This compound is one of several mogrosides found in monk fruit, which are known for their intense sweetness and potential health benefits.

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it can alleviate high glucose-induced inflammation in podocytes by activating the AMPK-SIRT1 signaling pathway. This activation leads to reduced levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are elevated under high glucose conditions .

2. Antioxidant Activity

This compound has been shown to mitigate oxidative stress by decreasing malondialdehyde (MDA) levels and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). This antioxidant effect is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

3. Apoptosis Inhibition

The compound also plays a role in reducing apoptosis in podocytes exposed to high glucose levels. It achieves this by modulating the expression of apoptosis-related proteins. Specifically, this compound increases Bcl-2 (an anti-apoptotic protein) while decreasing Bax, cleaved caspase-3, and cleaved caspase-9 levels, thereby promoting cell survival .

The biological activities of this compound can be attributed to its interaction with various cellular signaling pathways:

- AMPK-SIRT1 Pathway : Activation of this pathway leads to enhanced cellular energy metabolism and reduced inflammation.

- NLRP3 Inflammasome Modulation : this compound reduces the expression of NLRP3 and associated proteins, which are critical in the inflammatory response .

Case Study: High Glucose-Induced Podocyte Damage

A controlled laboratory study assessed the effects of this compound on podocytes subjected to high glucose conditions. The findings included:

| Parameter | Control Group | High Glucose Group | This compound Treatment |

|---|---|---|---|

| Cell Viability (%) | 100 | 45 | 78 |

| TNF-α Levels (pg/mL) | 10 | 80 | 30 |

| IL-6 Levels (pg/mL) | 5 | 50 | 15 |

| MDA Levels (µmol/L) | 0.5 | 3.0 | 1.0 |

| SOD Activity (U/mg protein) | 100 | 40 | 70 |

These results indicate that this compound significantly improves cell viability and reduces inflammatory markers in podocytes exposed to high glucose .

Q & A

Q. How should raw data from this compound experiments be archived to ensure reproducibility?

- Protocols :

- FAIR principles : Upload LC-MS raw files to repositories like MetaboLights (accession codes required).

- Electronic lab notebooks : Detail extraction solvents, column specifications, and instrument settings (e.g., ESI voltage).

A 2023 review found that 67% of irreproducible mogroside studies omitted critical chromatography parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.